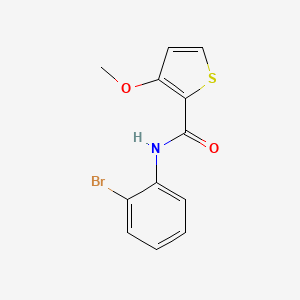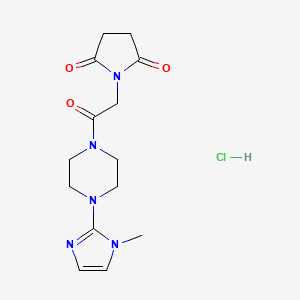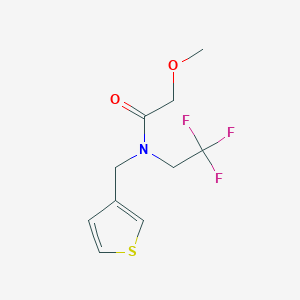![molecular formula C26H27FN4S B2977474 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea CAS No. 687579-07-3](/img/structure/B2977474.png)
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea is a complex organic compound that features a combination of indole, pyridine, and thiourea moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties allow it to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to downstream effects such as the inhibition of cell proliferation or the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share structural similarities and biological activities.
Thiourea Derivatives: Compounds containing the thiourea group, such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide.
Uniqueness
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4S/c1-19-23(24-17-22(27)7-8-25(24)30-19)12-16-31(18-21-9-13-28-14-10-21)26(32)29-15-11-20-5-3-2-4-6-20/h2-10,13-14,17,30H,11-12,15-16,18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJGCLHTWJGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)
![(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile](/img/structure/B2977393.png)

![1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2977396.png)

![3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2977398.png)
![N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2977400.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977404.png)

![Tert-butyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2977406.png)



